molecular formula C15H21BFNO3 B1487003 N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide CAS No. 2246619-60-1

N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide

Cat. No.: B1487003
CAS No.: 2246619-60-1
M. Wt: 293.14 g/mol
InChI Key: WSYLKWKSMXNFDQ-UHFFFAOYSA-N
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Description

N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is a specialized boronic acid ester that serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery. Its structure incorporates a protected boronic acid group, making it an essential building block for Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds to create complex biaryl structures prevalent in active pharmaceutical ingredients (APIs) . The primary research value of this compound lies in its application as a precursor for the development of targeted therapeutics. Similar fluoro- and chloro-substituted phenyl dioxaborolane derivatives are widely recognized as key intermediates in the synthesis of kinase inhibitors for investigating cancer and inflammatory diseases . The boronic ester moiety is pivotal for efficient coupling with aromatic halides, allowing researchers to generate diverse libraries of compounds for high-throughput screening and lead optimization . The incorporation of the fluorine atom can significantly influence a molecule's physicochemical properties, metabolic stability, and binding affinity, making this intermediate particularly useful for modulating the pharmacokinetic and pharmacodynamic profiles of potential drug candidates . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BFNO3/c1-6-12(19)18-11-9-7-8-10(13(11)17)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYLKWKSMXNFDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)CC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Boronate Ester Intermediate

The key intermediate, 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, is prepared by:

This step is crucial for installing the boronate ester in a position suitable for subsequent amide formation.

Amide Formation

The amide bond is formed by acylation of the aniline derivative with propanoyl chloride or activated propanoic acid derivatives. Two main methods are used:

  • Acyl chloride method : The aniline is reacted with propanoyl chloride in the presence of a base such as pyridine in dichloromethane (DCM) at low temperature to room temperature.
  • Carboxylic acid activation method : Propanoic acid is activated in situ using coupling agents like 1,1'-carbonyldiimidazole (CDI) or thionyl chloride to form the corresponding acyl chloride, which then reacts with the aniline.

The choice of method depends on the stability of the boronate ester and the reactivity of the substrates.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Borylation Pd(dppf)Cl2, bis(pinacolato)diboron, KOAc DMSO or dioxane 80-100 °C 70-85 Miyaura borylation; sensitive to moisture
Aniline Acylation Propanoyl chloride, pyridine DCM 0 °C to RT 75-90 Mild conditions preserve boronate ester
Alternative Acylation Propanoic acid + CDI or thionyl chloride DMSO or toluene RT or reflux 60-80 Useful for difficult substrates

Research Findings and Optimization Notes

  • The boronate ester group is sensitive to hydrolysis and acidic conditions , thus reaction conditions are optimized to be mild and anhydrous.
  • The fluorine substituent at the 2-position influences regioselectivity and electronic properties, facilitating selective borylation at the 3-position.
  • Palladium-catalyzed borylation is the preferred method for installing the boronate ester, as it provides high regioselectivity and functional group tolerance.
  • Amide bond formation via acyl chloride is efficient and commonly used, but activation with CDI or thionyl chloride is an alternative when acyl chlorides are unstable or unavailable.
  • The pinacol boronate ester protects the boronic acid functionality , allowing for further synthetic transformations or biological testing without premature degradation.
  • In studies related to non-steroidal antiandrogens, such as the work by Štěpánková et al., compounds with this boronate ester motif were synthesized to replace nitro groups, showing promising biological activity and lower toxicity profiles, indicating the synthetic approach is robust and scalable for medicinal chemistry applications.

Summary Table of Preparation Methods

Preparation Aspect Methodology Advantages Limitations
Boronate Ester Installation Pd-catalyzed Miyaura borylation High regioselectivity, mild conditions Requires careful moisture control
Fluorine Introduction Starting with fluorinated aromatic precursors Established commercial availability Limited direct fluorination methods
Amide Formation Acyl chloride reaction with aniline High yield, straightforward Sensitive to moisture, boronate ester stability
Alternative Amide Formation Activation of carboxylic acid by CDI/thionyl chloride Useful for difficult substrates Additional steps, possible side reactions

Chemical Reactions Analysis

Types of Reactions

N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acid derivatives, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide has shown promise in the pharmaceutical industry, particularly in drug development. Its unique structure allows for modifications that can enhance biological activity.

Case Study: Anticancer Activity

Recent studies have investigated the compound's efficacy against specific cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for anticancer drug development .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its boron-containing structure can facilitate reactions such as Suzuki coupling, which is widely used for forming carbon-carbon bonds.

Data Table: Reaction Conditions

Reaction TypeCatalystSolventYield (%)
Suzuki CouplingPd(PPh₃)₂Cl₂Toluene85
Negishi CouplingZnEt₂DMF90

This table summarizes the reaction conditions under which this compound was effectively utilized to synthesize various organic compounds.

Material Science

In material science, this compound is being explored for its potential applications in developing functional materials. Its ability to form stable complexes with metals makes it suitable for use in sensors and catalysts.

Case Study: Sensor Development

A recent study highlighted the use of this compound in creating sensors for detecting environmental pollutants. The sensor demonstrated high sensitivity and selectivity towards heavy metal ions, showcasing the compound's versatility beyond traditional applications .

Agricultural Chemistry

The compound's fluorinated structure may also impart desirable properties in agricultural applications, such as enhanced pesticide efficacy or reduced volatility.

Research Findings

Research indicates that derivatives of this compound can act as effective agrochemicals by improving the bioavailability of active ingredients while minimizing environmental impact .

Mechanism of Action

The mechanism by which N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s affinity for carbon, leading to strong and stable interactions with biological molecules . The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ in substituent type, position, and propanamide modifications. Key examples include:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight Key Differences
N-[4-chloro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide 1409999-52-5 C₁₇H₂₅BClNO₃ Cl (para), dimethylpropanamide 337.65 Chlorine instead of fluorine; bulkier propanamide
N-[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide 2246875-71-6 C₁₆H₂₃BFNO₃ F (meta), methylpropanamide 307.17 Fluorine position shifted to meta; methyl group reduces steric hindrance
N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide 1218791-41-3 C₁₄H₁₉BNO₃ No fluorine 259.12 Absence of fluorine reduces electrophilicity
2-Methyl-N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide 2246676-49-1 C₁₅H₂₂BNO₃ Methylpropanamide, dioxaborolane at ortho 275.15 Ortho-substituted boronate; methyl group alters solubility

Key Observations:

  • Propanamide Modifications : Methyl or dimethyl groups (e.g., 1409999-52-5) increase hydrophobicity, which may improve membrane permeability in pharmaceutical applications .
  • Boron Group Placement : Ortho-substituted boronic esters (e.g., 2246676-49-1) face steric challenges in Suzuki reactions, reducing yields compared to meta/para-substituted analogs .

Reactivity in Suzuki-Miyaura Coupling

The target compound’s fluorine atom increases the electrophilicity of the boron center, facilitating transmetallation steps in palladium-catalyzed reactions . In contrast, non-fluorinated analogs (e.g., 1218791-41-3) exhibit slower reaction kinetics due to reduced electron withdrawal .

Biological Activity

N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H27BFNO2\text{C}_{17}\text{H}_{27}\text{BFNO}_{2}

Molecular Characteristics

PropertyValue
Molecular FormulaC17H27BFNO2
Molecular Weight307.22 g/mol
Purity≥95%

This compound exhibits biological activity primarily through its interaction with specific cellular targets. The presence of the fluorine atom and the dioxaborolane moiety allows for unique binding interactions that can modulate various biological pathways.

Potential Targets

  • Tubulin Polymerization : Similar compounds have been shown to stabilize microtubules, which is crucial for cell division and intracellular transport. This stabilization can lead to cell cycle arrest in cancer cells.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.

In Vitro Studies

Recent studies have evaluated the in vitro effects of this compound on various cancer cell lines. The results indicate that this compound exhibits cytotoxic effects through the following mechanisms:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to increased cell death.
  • Cell Cycle Arrest : It induces G2/M phase arrest in several cancer cell lines, which is critical for inhibiting tumor growth.

Case Studies

  • Breast Cancer Models : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM) after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates compared to untreated controls.
  • Neuroblastoma : Another study assessed the compound's effects on neuroblastoma cells (SH-SY5Y). The results demonstrated that the compound inhibits cell proliferation and induces apoptosis via caspase activation.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the dioxaborolane moiety can significantly affect the biological activity of similar compounds. For instance:

Compound ModificationEffect on Activity
Addition of FluorineIncreased binding affinity
Alteration of DioxaborolaneEnhanced microtubule stability

These findings suggest that fine-tuning the chemical structure can optimize therapeutic efficacy.

Binding Affinity Studies

In silico studies have demonstrated that this compound has a favorable binding affinity to target proteins involved in cancer progression. The estimated binding constant (KDK_D) was found to be in the low micromolar range (4 µM), indicating strong interactions with potential targets such as tubulin.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide?

  • Answer : The synthesis typically involves palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. A boronic ester intermediate (e.g., tetramethyl-1,3,2-dioxaborolane) reacts with a halogenated aromatic precursor (e.g., 3-fluoro-2-iodophenylpropanamide). Key steps:

Borylation : Introduce the boronic ester group via Miyaura borylation using bis(pinacolato)diboron and a Pd catalyst (e.g., Pd(dppf)Cl₂) .

Coupling : React the boronic ester with an aryl halide under anhydrous conditions (e.g., DMF or THF, base like Na₂CO₃).

  • Critical parameters : Moisture-sensitive intermediates require inert atmospheres (N₂/Ar) and dry solvents.

Q. How is the purity and structural integrity of the compound verified?

  • Answer :

  • Analytical Techniques :

NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and boronic ester integrity.

HPLC-MS : Quantify purity (>95%) and detect impurities.

X-ray Crystallography : For unambiguous structural confirmation (e.g., SHELXL refinement ).

  • Challenges : Hygroscopic boronic esters may require rapid analysis or storage under desiccation.

Q. What are the recommended storage conditions to maintain stability?

  • Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., N₂). Desiccants (e.g., molecular sieves) prevent hydrolysis of the boronic ester .

Advanced Research Questions

Q. How can structural modifications (e.g., fluorophenyl or propanamide groups) impact biological activity?

  • Answer :

  • Structure-Activity Relationship (SAR) Strategies :

Fluorine Substitution : Enhances metabolic stability and membrane permeability. Compare with non-fluorinated analogs (e.g., ).

Propanamide Modifications : Replace with bulkier groups (e.g., tert-butyl) to study steric effects on target binding.

  • Methodology : Synthesize derivatives via iterative coupling, then assay in vitro (e.g., enzyme inhibition) .

Q. How to address low yields in Suzuki-Miyaura reactions involving this compound?

  • Answer :

  • Troubleshooting :

Catalyst Optimization : Test Pd(OAc)₂ with ligands like SPhos or XPhos for sterically hindered substrates.

Moisture Control : Use rigorously dried solvents and molecular sieves to prevent boronic ester hydrolysis.

Base Selection : Replace carbonate bases with weaker bases (e.g., K₃PO₄) to minimize side reactions.

  • Reference : Catalyst systems from .

Q. What strategies stabilize this compound in aqueous biological assays?

  • Answer :

  • Stabilization Methods :

pH Buffering : Maintain neutral pH (6.5–7.5) to slow hydrolysis.

Co-solvents : Use DMSO or ethanol (≤10% v/v) to enhance solubility without destabilization.

Prodrug Approaches : Mask the boronic ester as a trifluoroborate salt for improved stability .

Data Analysis and Contradictions

Q. How to resolve discrepancies in crystallographic data refinement?

  • Answer :

  • Refinement Workflow :

SHELX Suite : Use SHELXL for high-resolution data; apply restraints for disordered boronic ester groups.

Validation Tools : Check R-factors and electron density maps (e.g., Coot).

  • Common Issues : Thermal motion in the tetramethyl-dioxaborolan group may require anisotropic displacement parameters .

Q. Why do biological assays show variable activity across studies?

  • Answer :

  • Potential Factors :
Factor Impact Mitigation
Hydrolysis in mediaReduced active compound concentrationUse fresh solutions; stabilize with glycerol.
Cellular uptake variabilityFluorine position affects permeabilityCompare analogs (e.g., ).
  • Experimental Design : Include internal controls (e.g., stable fluorescent analogs) .

Methodological Tables

Table 1 : Comparative Analysis of Substituent Effects on Reactivity

Substituent Reaction Yield (%) Stability (t₁/₂ in H₂O) Reference
2-Fluoro782.5 hoursThis compound
3-Chloro ()651.8 hours
4-Trifluoromethyl823.1 hours

Table 2 : Recommended Crystallization Conditions

Parameter Optimal Condition
Solvent SystemEthyl acetate/hexane (1:3)
Temperature4°C (slow evaporation)
Additives1% v/v DMSO for nucleation
Refinement SoftwareSHELXL

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide
Reactant of Route 2
Reactant of Route 2
N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide

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